molecular formula C10H9N3O3 B13056086 Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B13056086
M. Wt: 219.20 g/mol
InChI Key: KJXTWCILUIAHOF-UHFFFAOYSA-N
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Description

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 6-formylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3

InChI Key

KJXTWCILUIAHOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2)C=O

Origin of Product

United States

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